(2S)-1-azido-5-methylhexane-2,5-diol

Description

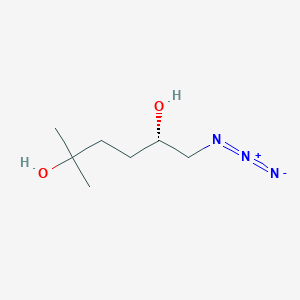

(2S)-1-azido-5-methylhexane-2,5-diol is a chiral organic compound characterized by a six-carbon backbone (hexane) with hydroxyl groups at positions 2 and 5, a methyl substituent at position 5, and an azido (-N₃) functional group at position 1. The stereochemistry at carbon 2 is specified as (S)-configuration, which influences its reactivity and biological interactions. This compound’s structural uniqueness lies in the combination of a diol system, an azide group, and a branched alkyl chain.

Properties

CAS No. |

62396-84-3 |

|---|---|

Molecular Formula |

C7H15N3O2 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(2S)-1-azido-5-methylhexane-2,5-diol |

InChI |

InChI=1S/C7H15N3O2/c1-7(2,12)4-3-6(11)5-9-10-8/h6,11-12H,3-5H2,1-2H3/t6-/m0/s1 |

InChI Key |

WCAYMBMLCRYGSG-LURJTMIESA-N |

Isomeric SMILES |

CC(C)(CC[C@@H](CN=[N+]=[N-])O)O |

Canonical SMILES |

CC(C)(CCC(CN=[N+]=[N-])O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-azido-5-methylhexane-2,5-diol typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is reacted with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-azido-5-methylhexane-2,5-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The azido group can be reduced to an amine group.

Substitution: The azido group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines.

Substitution: Various azido derivatives.

Scientific Research Applications

(2S)-1-azido-5-methylhexane-2,5-diol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-azido-5-methylhexane-2,5-diol involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares (2S)-1-azido-5-methylhexane-2,5-diol with analogous compounds, emphasizing structural features, biological activity, and applications:

| Compound Name | Structure Highlights | Functional Groups | Biological Activity/Applications |

|---|---|---|---|

| This compound | Hexane backbone, (S)-configuration, azide, methyl, diol | Azido, hydroxyl, methyl | Potential in click chemistry, drug delivery (hypothesized) |

| (2S,5S)-Hexane-2,5-diol | Linear hexane, dual hydroxyl groups | Hydroxyl | Inhibits ornithine decarboxylase; used in pharmaceuticals |

| 1,3-Propanediol | Three-carbon chain with hydroxyls | Hydroxyl | Antimicrobial; cosmetics and food preservation |

| Glycerol | Three-carbon triol | Hydroxyl | Moisturizing agent; personal care products |

| (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | Dioxane ring with hydroxyl and methyl | Hydroxyl, dioxane ring | Synthetic versatility; medicinal chemistry |

Key Differentiators

- Azide Functionality : The azido group in this compound distinguishes it from other diols, enabling unique reactivity (e.g., Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition). This property is absent in (2S,5S)-hexane-2,5-diol and glycerol .

- Chirality: The (S)-configuration at carbon 2 may enhance enantioselective interactions in biological systems, unlike non-chiral analogs like 1,3-propanediol .

- Structural Hybridity: The combination of a branched alkyl chain and diol system differentiates it from cyclic derivatives like (2,2-dimethyl-1,3-dioxan-5-yl)methanol, which features a rigid dioxane ring .

Research Findings and Gaps

- Biological Activity: Limited data exist on the target compound’s direct biological effects. However, hydroxyl-rich analogs like glycerol and 1,3-propanediol show established roles in hydration and antimicrobial activity, respectively .

- Safety and Regulation : Regulatory frameworks (e.g., EPA, EFSA) emphasize rigorous testing for azide-containing compounds due to their instability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.